molecular formula C10H12N2O2 B11800283 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Katalognummer: B11800283
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: ZDUAIOOTXOTOGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the third position and a carboxylic acid group at the sixth position of the tetrahydroquinoline ring. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functional group transformations. For example, the reduction of 6-nitroquinoline can yield 6-aminoquinoline, which can then be subjected to further reactions to introduce the carboxylic acid group at the desired position .

Another method involves the cyclization of appropriate precursors. For instance, the Pictet-Spengler reaction, which involves the cyclization of an amino acid derivative with an aldehyde, can be employed to synthesize tetrahydroquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with different functional groups.

    1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Differing in the position of the carboxylic acid group.

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacking the amino group at the third position

Uniqueness

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydroquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for various biological activities .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-3,8,12H,4-5,11H2,(H,13,14)

InChI-Schlüssel

ZDUAIOOTXOTOGW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC2=C1C=C(C=C2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.